N-[(3R,4S)-4-cyclopropyl-1-[(4-fluoro-2-methylphenyl)methyl]pyrrolidin-3-yl]-2-hydroxyacetamide
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Overview
Description
N-[(3R,4S)-4-cyclopropyl-1-[(4-fluoro-2-methylphenyl)methyl]pyrrolidin-3-yl]-2-hydroxyacetamide is a complex organic compound featuring a pyrrolidine ring, a cyclopropyl group, and a fluorinated aromatic ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3R,4S)-4-cyclopropyl-1-[(4-fluoro-2-methylphenyl)methyl]pyrrolidin-3-yl]-2-hydroxyacetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate amine and aldehyde or ketone precursors.
Introduction of the Cyclopropyl Group: This step often involves cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.
Attachment of the Fluorinated Aromatic Ring: This can be done via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.
Hydroxyacetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[(3R,4S)-4-cyclopropyl-1-[(4-fluoro-2-methylphenyl)methyl]pyrrolidin-3-yl]-2-hydroxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the functional groups present in the compound.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(3R,4S)-4-cyclopropyl-1-[(4-fluoro-2-methylphenyl)methyl]pyrrolidin-3-yl]-2-hydroxyacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[(3R,4S)-4-cyclopropyl-1-[(4-fluoro-2-methylphenyl)methyl]pyrrolidin-3-yl]-2-hydroxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
- N-[(3R,4S)-4-cyclopropyl-1-[(4-chloro-2-methylphenyl)methyl]pyrrolidin-3-yl]-2-hydroxyacetamide
- N-[(3R,4S)-4-cyclopropyl-1-[(4-bromo-2-methylphenyl)methyl]pyrrolidin-3-yl]-2-hydroxyacetamide
- N-[(3R,4S)-4-cyclopropyl-1-[(4-iodo-2-methylphenyl)methyl]pyrrolidin-3-yl]-2-hydroxyacetamide
Uniqueness
N-[(3R,4S)-4-cyclopropyl-1-[(4-fluoro-2-methylphenyl)methyl]pyrrolidin-3-yl]-2-hydroxyacetamide is unique due to the presence of the fluorinated aromatic ring, which can significantly influence its biological activity and pharmacokinetic properties. The fluorine atom can enhance the compound’s metabolic stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
N-[(3R,4S)-4-cyclopropyl-1-[(4-fluoro-2-methylphenyl)methyl]pyrrolidin-3-yl]-2-hydroxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O2/c1-11-6-14(18)5-4-13(11)7-20-8-15(12-2-3-12)16(9-20)19-17(22)10-21/h4-6,12,15-16,21H,2-3,7-10H2,1H3,(H,19,22)/t15-,16+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRFJESOQUFXSH-CVEARBPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CN2CC(C(C2)NC(=O)CO)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)F)CN2C[C@@H]([C@H](C2)NC(=O)CO)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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